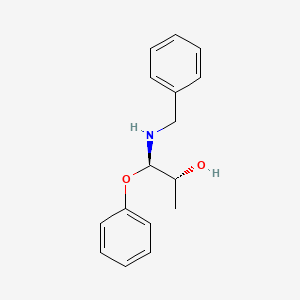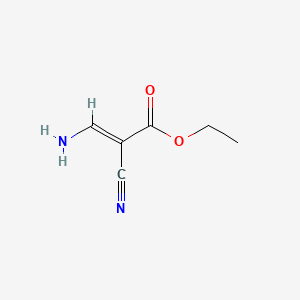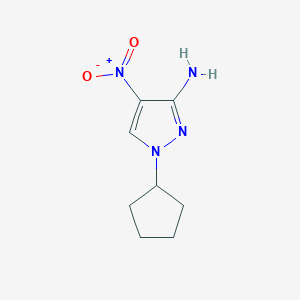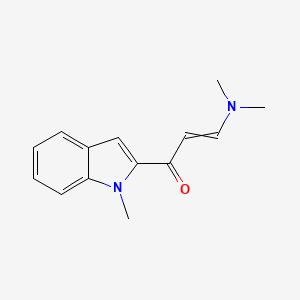
Phosphoric acid mono-p-tolyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid mono-p-tolyl ester is an organic compound that belongs to the class of phosphoric acid esters It is characterized by the presence of a phosphoric acid group esterified with a p-tolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phosphoric acid mono-p-tolyl ester can be synthesized through the esterification of phosphoric acid with p-tolyl alcohol. One common method involves the use of a coupling reagent such as triphenylphosphine oxide and oxalyl chloride, which facilitates the esterification process under mild conditions . The reaction typically occurs at room temperature and yields the desired ester in high efficiency.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more scalable and cost-effective methods. One approach includes the reaction of phosphoric acid with p-tolyl alcohol in the presence of a suitable catalyst, followed by purification steps to isolate the ester. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Phosphoric acid mono-p-tolyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids, resulting in the formation of phosphoric acid and p-tolyl alcohol.
Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxidized products.
Substitution: The ester group can participate in substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using dilute acids or bases at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution.
Major Products Formed:
Hydrolysis: Phosphoric acid and p-tolyl alcohol.
Oxidation: Oxidized derivatives of the ester.
Substitution: Various substituted phosphoric acid esters.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid mono-p-tolyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other phosphoric acid esters.
Biology: Investigated for its potential role in biochemical pathways involving phosphorylation.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of phosphoric acid mono-p-tolyl ester involves its ability to participate in phosphorylation reactions. The ester group can be hydrolyzed to release the phosphoric acid moiety, which can then interact with various molecular targets. This interaction can modulate biochemical pathways and influence cellular processes. The specific molecular targets and pathways depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Phosphoric acid mono-p-tolyl ester can be compared with other similar compounds, such as:
- Phosphoric acid mono-m-tolyl ester
- Phosphoric acid mono-o-tolyl ester
- Phosphoric acid mono-phenyl ester
Uniqueness:
- This compound is unique due to the presence of the p-tolyl group, which imparts specific chemical properties and reactivity. This distinguishes it from other isomers and related compounds, making it suitable for particular applications in research and industry .
By understanding the synthesis, reactions, applications, and mechanisms of phosph
Eigenschaften
Molekularformel |
C7H9O4P |
|---|---|
Molekulargewicht |
188.12 g/mol |
IUPAC-Name |
(4-methylphenyl) dihydrogen phosphate |
InChI |
InChI=1S/C7H9O4P/c1-6-2-4-7(5-3-6)11-12(8,9)10/h2-5H,1H3,(H2,8,9,10) |
InChI-Schlüssel |
JNUCNIFVQZYOCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741764.png)
![[(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11741767.png)
![1-cyclopentyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11741768.png)
![benzyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741796.png)

![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine](/img/structure/B11741801.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11741809.png)

![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741816.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741818.png)


![[(2,3-Dimethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11741830.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741836.png)
